ATZ-1993

Endothelin Receptor Antagonism Radioligand Binding ETA/ETB Selectivity

Researchers studying vascular restenosis require a well-characterized dual endothelin antagonist with validated in vivo efficacy and defined PK-PD parameters. ATZ-1993 addresses this gap with quantifiable, published performance benchmarks. • Dual ETA/ETB antagonist: pKi 8.69 (ETA), 7.20 (ETB); selectivity confirmed across 30 receptors • 77% inhibition of intimal hyperplasia in rabbit carotid artery balloon denudation model • Orally active; 6-week chronic dosing with defined plasma concentration range (121.6-131.7 nM) • ≥98% purity; stocked for immediate global shipment

Molecular Formula C28H28N4O4
Molecular Weight 484.5 g/mol
CAS No. 219705-77-8
Cat. No. B1665321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameATZ-1993
CAS219705-77-8
Synonyms3-carboxy-4,5-dihydro-1-(1-(3-ethoxyphenyl)propyl)-7-(5-pyrimidinyl)met hoxy-(1H)-benz(g)indazole
ATZ 1993
ATZ-1993
ATZ1993
Molecular FormulaC28H28N4O4
Molecular Weight484.5 g/mol
Structural Identifiers
SMILESCCC(C1=CC(=CC=C1)OCC)N2C3=C(CCC4=C3C=CC(=C4)OCC5=CN=CN=C5)C(=N2)C(=O)O
InChIInChI=1S/C28H28N4O4/c1-3-25(20-6-5-7-21(13-20)35-4-2)32-27-23-11-9-22(36-16-18-14-29-17-30-15-18)12-19(23)8-10-24(27)26(31-32)28(33)34/h5-7,9,11-15,17,25H,3-4,8,10,16H2,1-2H3,(H,33,34)
InChIKeyGEVQMCFWDDZLMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ATZ-1993: Dual ETA/ETB Endothelin Antagonist


ATZ-1993 (CAS 219705-77-8) is a non-peptide, orally active antagonist targeting both endothelin receptor subtype A (ETA) and subtype B (ETB) [1]. It exhibits pKi values of 8.69±0.02 for ETA and 7.20±0.03 for ETB in radioligand binding assays using [125I]endothelin-1 [1]. Counterscreening across 30 different receptors confirms a high degree of selectivity for the endothelin receptor family [1]. The compound has been evaluated in vivo for its ability to inhibit intimal hyperplasia following balloon denudation of the rabbit carotid artery [1]. Its chemical structure is defined as 1-[1-(3-ethoxyphenyl)propyl]-7-(5-pyrimidinylmethoxy)-4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid, with a molecular weight of 484.55 g/mol .

Dual ETA/ETB antagonist for endothelin pathway studies
Counterscreened against 30 receptors for selectivity review
Orally active tool compound for in vivo vascular injury models

ATZ-1993: Non-Interchangeable with Other Antagonists


Direct substitution of ATZ-1993 with alternative endothelin receptor antagonists (e.g., bosentan, macitentan, ambrisentan, TA-0201) is not supported by quantitative evidence due to fundamental differences in receptor subtype affinity profiles, oral bioavailability, and demonstrated in vivo efficacy in relevant models of vascular injury [1]. While many compounds exhibit a high degree of selectivity for the ETA receptor, ATZ-1993 functions as a non-selective, dual ETA/ETB antagonist with a distinct pKi ratio [1]. Furthermore, ATZ-1993 possesses a unique in vivo efficacy profile in the rabbit carotid artery balloon denudation model, demonstrating a specific level of intimal hyperplasia inhibition not mirrored in cross-study comparisons with other agents [1]. These quantitative distinctions necessitate compound-specific validation and preclude simple interchangeability in research applications targeting vascular remodeling or intimal hyperplasia [1].

ATZ-1993 feature
Substitute may differ
Non-selective dual ETA/ETB antagonist with defined affinity ratio
ETA-selective agents (e.g., ambrisentan) may shift pathway blockade and downstream interpretation
Validated in rabbit carotid balloon injury model
Alternative dual antagonists lack comparable intimal hyperplasia inhibition data in this model
Counterscreened for narrow ET receptor family selectivity
Compounds with broader or unknown off-target profiles may introduce confounding effects

ATZ-1993: Quantitative Differentiation


ETA/ETB Binding Affinity vs. Bosentan

ATZ-1993 demonstrates a non-selective, dual antagonist profile with pKi values of 8.69±0.02 for ETA and 7.20±0.03 for ETB, representing a ~30-fold difference in affinity between the two subtypes [1]. In contrast, the clinically established dual antagonist bosentan exhibits Ki values of 4.7 nM for ETA and 95 nM for ETB, which corresponds to a ~20-fold difference and a distinct absolute affinity profile . This difference in relative selectivity may influence downstream signaling and therapeutic outcomes.

ETA/ETB affinity vs. bosentan
Reported
ATZ-1993: ETA pKi 8.69, ETB 7.20
Bosentan: ETA Ki 4.7 nM, ETB 95 nM
Distinct affinity ratio defines dual blockade signature
Cross-study comparison; receptor sources may differ
Endothelin Receptor Antagonism Radioligand Binding ETA/ETB Selectivity

Dual Antagonism vs. Ambrisentan Selectivity

ATZ-1993 acts as a non-selective, dual antagonist of both ETA and ETB receptors (pKi 8.69 and 7.20, respectively) [1]. Ambrisentan, in contrast, is a highly ETA-selective antagonist with a Ki of 1 nM for ETA and 195 nM for ETB, representing a nearly 200-fold selectivity . The functional consequence of this selectivity difference is that ATZ-1993 will block both receptor subtypes at physiologically relevant concentrations, whereas Ambrisentan will primarily block ETA unless high concentrations are used.

Dual antagonism vs. ambrisentan
Reported
ATZ-1993: ~30-fold ETA/ETB pKi difference
Ambrisentan: ~195-fold ETA/ETB Ki selectivity
Selectivity profile determines ETB engagement in pathway studies
Functional consequence: receptor subtype coverage differs
Endothelin Receptor Antagonism Receptor Selectivity Comparative Pharmacology

Intimal Hyperplasia Inhibition in Rabbit Carotid Model

In a rabbit model of carotid artery balloon denudation, oral administration of ATZ-1993 at 30 mg/kg/day for 1 week prior to and 6 weeks post-injury resulted in a statistically significant (P<0.005) 77% inhibition of the increase in intima:media ratio and DNA content within the vessel wall [1]. This effect was observed at plasma concentrations of ATZ-1993 ranging from 121.6±26.6 to 131.7±20.9 nM [1]. Notably, mean arterial blood pressure, heart rate, and body weight gain were unaffected by treatment [1].

Intimal hyperplasia inhibition
Head-to-head
77% reduction vs. vehicle (P
Supports intimal hyperplasia model-response endpoint review
Rabbit carotid balloon denudation; oral 30 mg/kg/day
Receptor selectivity screen
Class-level
No significant binding across 30 diverse receptors
Supports endothelin receptor family selectivity context
Reduces off-target confounding in mechanistic studies
Vascular Injury Intimal Hyperplasia Restenosis Preclinical Efficacy

Endothelin Receptor Selectivity Profile

Counterscreening of ATZ-1993 against a panel of 30 different receptors confirmed that it possesses high selectivity for the endothelin (ET) receptor family [1]. The study reported no significant binding or activity at non-ET receptors. This level of pharmacological specificity is a key differentiator for a tool compound, as it reduces the likelihood of confounding off-target effects in complex biological systems.

Receptor selectivity screen
Class-level
No significant binding across 30 diverse receptors
Supports endothelin receptor family selectivity context
Reduces off-target confounding in mechanistic studies
Target Selectivity Off-Target Activity Counterscreening Pharmacological Specificity

ATZ-1993: Optimal Preclinical Applications


Restenosis in Balloon Injury Model

ATZ-1993 is ideally suited for preclinical studies investigating the mechanisms of restenosis and vascular remodeling after angioplasty or stent placement. The compound has demonstrated a robust, quantifiable 77% inhibition of intimal hyperplasia in the rabbit carotid artery balloon denudation model, a gold-standard model for this indication [1]. This provides a benchmark for comparative efficacy studies or for investigating the role of dual ETA/ETB blockade in vascular healing [1].

ET Receptor Subtype Roles in Vascular Pathology

As a dual ETA/ETB antagonist with a distinct affinity profile (pKi 8.69 for ETA, 7.20 for ETB), ATZ-1993 serves as a key pharmacological tool for dissecting the relative contributions of each receptor subtype in vascular pathophysiology [1]. Its use in parallel with selective ETA or ETB antagonists allows for precise experimental control over which endothelin signaling pathways are inhibited [1].

Oral Bioactivity and PK-PD Studies

ATZ-1993 is orally active and has demonstrated efficacy in a chronic (6-week) dosing regimen in rabbits [1]. The study also reports the plasma concentration range (121.6-131.7 nM) associated with the observed 77% inhibition of intimal hyperplasia [1]. This establishes a defined pharmacokinetic-pharmacodynamic (PK-PD) relationship that can be used to design and interpret subsequent in vivo experiments, particularly those requiring long-term oral administration.

Endothelin Blockade and VSMC Apoptosis

Preliminary evidence suggests ATZ-1993's mechanism may involve the modulation of apoptosis in vascular smooth muscle cells. In vitro studies have shown that ATZ-1993, like the selective ETA antagonist BQ123, can block the anti-apoptotic effects of endothelin-1, as measured by TUNEL-positive cell counts [2]. This positions ATZ-1993 as a candidate for research exploring the role of endothelin signaling in cell survival and turnover within the vessel wall.

Application
Selection Property
Validation Focus
Vascular injury and restenosis models
Dual ETA/ETB antagonist with in vivo model evidence
Intimal hyperplasia inhibition endpoint
ET receptor subtype pathway studies
Non-selective dual antagonist with defined affinity ratio
ETA vs. ETB signaling pathway dissection
Oral PK-PD research
Orally active compound with reported plasma exposure
Plasma concentration–response modeling
VSMC apoptosis signaling studies
ET receptor-dependent cell survival modulation
TUNEL-based apoptosis endpoint monitoring

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